molecular formula C16H18S2 B13763564 Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl CAS No. 65087-17-4

Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl

Cat. No.: B13763564
CAS No.: 65087-17-4
M. Wt: 274.4 g/mol
InChI Key: FUKWNYMTHBJUBG-UHFFFAOYSA-N
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Description

Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl is an organic compound with the molecular formula C16H18S2 It is a disulfide derivative where two phenyl rings, each substituted with methyl groups at specific positions, are linked by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl typically involves the oxidation of thiols. One common method is the reaction of 2,3-dimethylthiophenol with 3,5-dimethylthiophenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure the formation of the disulfide bond.

Industrial Production Methods

On an industrial scale, the production of disulfide compounds often involves continuous flow processes where thiols are oxidized in the presence of catalysts. The use of advanced reactors and optimized reaction conditions allows for the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the presence of electron-donating methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2,3-dimethylthiophenol and 3,5-dimethylthiophenol.

    Substitution: Formation of nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in redox biology and as a model compound for disulfide bond formation in proteins.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl involves the formation and cleavage of the disulfide bond. This bond can undergo redox reactions, which are crucial in various biological processes. The compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides or the release of free thiols. These interactions are important in maintaining redox homeostasis and regulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Disulfide, bis(3,5-dimethylphenyl): Similar structure but with different substitution patterns on the phenyl rings.

    Disulfide, bis(2,3-dimethylphenyl): Similar structure but with different substitution patterns on the phenyl rings.

Uniqueness

Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of methyl groups at the 2,3- and 3,5-positions on the phenyl rings can affect the compound’s stability, solubility, and interaction with other molecules.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

65087-17-4

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-[(2,3-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-8-12(2)10-15(9-11)17-18-16-7-5-6-13(3)14(16)4/h5-10H,1-4H3

InChI Key

FUKWNYMTHBJUBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)SSC2=CC(=CC(=C2)C)C)C

Origin of Product

United States

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